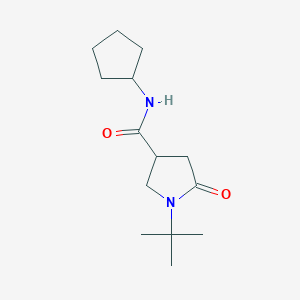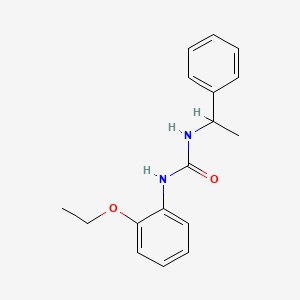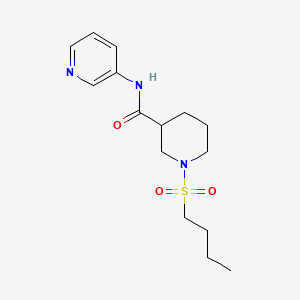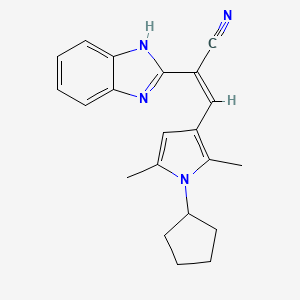
2-(4-fluorophenoxy)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N,N-dimethylpropanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory and neuroprotective effects.
Wirkmechanismus
2-(4-fluorophenoxy)-N,N-dimethylpropanamide exerts its effects by modulating the S1P receptor, which is involved in various cellular processes, including cell survival, migration, and differentiation. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide binds to the S1P receptor and induces its internalization, resulting in the sequestration of lymphocytes in the lymph nodes and spleen. This leads to a reduction in the number of circulating lymphocytes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the reduction of inflammation, the promotion of neuroprotection, and the induction of apoptosis in cancer cells. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for 2-(4-fluorophenoxy)-N,N-dimethylpropanamide research, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide may also have potential applications in regenerative medicine, as it has been shown to promote neural stem cell proliferation and differentiation. Further studies are needed to fully understand the potential of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide as a therapeutic agent.
Synthesemethoden
2-(4-fluorophenoxy)-N,N-dimethylpropanamide is synthesized from 2-bromo-4-fluorobenzene and N,N-dimethylpropanamide in a multistep reaction. The first step involves the reaction of 2-bromo-4-fluorobenzene with magnesium to form a Grignard reagent, which is then reacted with N,N-dimethylpropanamide to form the intermediate product. The intermediate product is then reacted with phosphorus oxychloride to form the final product, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, autoimmune diseases, cancer, and transplantation. In multiple sclerosis, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce the frequency and severity of relapses and delay disability progression. In autoimmune diseases, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce inflammation and improve disease symptoms. In cancer, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have antiproliferative and proapoptotic effects on cancer cells. In transplantation, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to prevent graft rejection and improve graft survival.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHBXBFZBCYTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
![methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)


![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5395625.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)

![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)
